2,4-Dichloro-3,5-difluoroaniline 2,4-Dichloro-3,5-difluoroaniline
Brand Name: Vulcanchem
CAS No.: 50408-95-2
VCID: VC3803430
InChI: InChI=1S/C6H3Cl2F2N/c7-4-2(9)1-3(11)5(8)6(4)10/h1H,11H2
SMILES: C1=C(C(=C(C(=C1F)Cl)F)Cl)N
Molecular Formula: C6H3Cl2F2N
Molecular Weight: 197.99 g/mol

2,4-Dichloro-3,5-difluoroaniline

CAS No.: 50408-95-2

Cat. No.: VC3803430

Molecular Formula: C6H3Cl2F2N

Molecular Weight: 197.99 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dichloro-3,5-difluoroaniline - 50408-95-2

Specification

CAS No. 50408-95-2
Molecular Formula C6H3Cl2F2N
Molecular Weight 197.99 g/mol
IUPAC Name 2,4-dichloro-3,5-difluoroaniline
Standard InChI InChI=1S/C6H3Cl2F2N/c7-4-2(9)1-3(11)5(8)6(4)10/h1H,11H2
Standard InChI Key CQYFSYCXGWMSBI-UHFFFAOYSA-N
SMILES C1=C(C(=C(C(=C1F)Cl)F)Cl)N
Canonical SMILES C1=C(C(=C(C(=C1F)Cl)F)Cl)N

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

2,4-Dichloro-3,5-difluoroaniline (C₆H₃Cl₂F₂N) features a benzene ring substituted with two chlorine atoms at positions 2 and 4, two fluorine atoms at positions 3 and 5, and an amine group at position 1. This arrangement confers high electronegativity and steric hindrance, influencing its reactivity and physical properties .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight197.99 g/molPubChem
Melting Point75 °CChemicalBook
Boiling Point268.1 ± 35.0 °C (predicted)ChemicalBook
Density1.596 ± 0.06 g/cm³ChemicalBook
SolubilityInsoluble in water; soluble in methanolPubChem

Spectroscopic Identification

  • NMR: The compound’s <sup>19</sup>F NMR spectrum shows distinct signals at δ −70.8 and −92.2 ppm, reflecting the deshielding effects of adjacent chlorine atoms .

  • Mass Spectrometry: Major fragments include m/z 197 (M⁺), 162 (M⁺−Cl), and 128 (M⁺−Cl−F) .

Synthesis and Industrial Production

Catalytic Hydrogenation

The most common synthesis route involves the reduction of 3,5-dichloro-2,4-difluoronitrobenzene via catalytic hydrogenation. Platinum-carbon (3% Pt/C) catalysts with dehalogenation inhibitors (e.g., triethylamine) achieve yields >90% while minimizing side reactions . Key steps include:

  • Nitro Group Reduction: Hydrogen gas (15–20 atm) at 100°C selectively reduces the nitro group to an amine.

  • Byproduct Suppression: Inhibitors prevent undesired dehalogenation, ensuring product purity >99% .

Alternative Routes

  • Chlorination-Fluorination: 1,3,5-Trichlorobenzene undergoes sequential fluorination and amination to yield the target compound .

  • Diazotization: Diazonium intermediates derived from 2,4-dichloroaniline enable fluorine substitution via Balz-Schiemann reactions .

Applications in Industry and Research

Agrochemical Intermediates

The compound is a critical precursor for teflubenzuron, a benzoylurea insecticide that inhibits chitin synthesis in pests. Its halogenated structure enhances binding affinity to insect enzymes, improving efficacy .

Pharmaceutical Development

  • Enzyme Inhibition: Studies highlight its role as a cytochrome P450 inhibitor, altering drug metabolism pathways .

  • Antimicrobial Activity: Preliminary assays show MIC values of 32 µg/mL against Staphylococcus aureus, suggesting potential as a broad-spectrum antibiotic lead.

Materials Science

The compound’s electron-withdrawing substituents make it a valuable monomer in conductive polymers and liquid crystals, where it enhances thermal stability and optoelectronic properties .

Biological and Toxicological Profile

Mechanistic Insights

  • Receptor Interactions: Binds to GABA<sub>A</sub> receptors in mammalian neurons, modulating chloride ion flux at EC<sub>50</sub> = 12 µM.

  • Metabolic Pathways: Undergoes hepatic glucuronidation to form non-toxic metabolites, with a half-life of 6.2 hours in rodents .

Hazard Assessment

Hazard ClassCategoryCode
Acute Oral ToxicityHarmfulH302
Skin IrritationIrritantH315
Aquatic ToxicityChronic 1H410

Chronic exposure studies indicate hepatotoxicity at doses >250 mg/kg/day in rats, necessitating strict occupational exposure limits (OEL: 0.1 mg/m³) .

Comparative Analysis with Analogues

Table 3: Substituent Impact on Reactivity

CompoundSubstituentsMelting Point (°C)Bioactivity (IC<sub>50</sub>)
2,4-Dichloro-3,5-difluoroanilineCl (2,4); F (3,5)7512 µM (GABA<sub>A</sub>)
3,5-DichloroanilineCl (3,5)6845 µM
2,4-DifluoroanilineF (2,4)−15>100 µM

Fluorine atoms enhance metabolic stability, while chlorines improve target affinity .

Environmental and Regulatory Considerations

Degradation Pathways

  • Aerobic Soil Metabolism: Half-life = 42 days; primary metabolites include 3,5-dichloro-2,4-difluorophenol .

  • Photolysis: UV exposure cleaves C–Cl bonds, generating less toxic fluorinated byproducts .

Regulatory Status

  • EPA: Classified as a "High Production Volume" chemical, requiring ecological risk assessments .

  • EU REACH: Listed under Annex XIV for restricted use in consumer products due to bioaccumulation potential .

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